N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(14-10(2)15)7-12-8-11-5-3-4-6-13(11)16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZXYWWLVXYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide typically involves the reaction of 1-(1-benzofuran-2-yl)propan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-(1-benzofuran-2-yl)propan-2-amine
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and reaction time to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature range 25-50°C.
Reduction: Lithium aluminum hydride in dry ether, temperature range 0-25°C.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, temperature range 25-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including the MAPK and Akt/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide with related compounds:
Key Observations :
- Lipophilicity : The benzofuran-containing compound is predicted to exhibit higher lipophilicity than benzothiazole or thiazole analogs due to its aromatic bicyclic system .
- Synthetic Accessibility: Compounds like the hydroxyimino derivative (296.75 g/mol) are synthesized via HATU-activated coupling (66–81% yield), suggesting efficient routes for similar acetamides .
- Biological Targets : Thiazole and biphenyl analogs are associated with anticancer and analgesic activities, respectively, highlighting the role of aromatic substituents in target specificity .
Pharmacological and Functional Comparisons
CNS Activity
- Hydroxyimino Acetamide (C₁₄H₁₇ClN₂O₂): Synthesized as a CNS-targeted compound, this derivative’s isoquinoline moiety may enhance blood-brain barrier penetration .
Enzyme Interactions
- Thiazole Derivatives (C₂₉H₂₈N₄OS): Thiazole rings are known to inhibit kinases and proteases, implying possible anticancer mechanisms for this analog .
- Benzothiazole Acetamide (C₉H₈N₂OS) : Crystallographic data confirm stable hydrogen-bonding networks, which may stabilize interactions with enzymatic active sites .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran ring, which is known for its diverse biological activities. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzofuran Ring | A heterocyclic compound with potential medicinal properties. |
| Propan-2-yl Group | Enhances lipophilicity and biological activity. |
| Acetamide Moiety | Contributes to the compound's interaction with biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various biological pathways by:
- Enzyme Inhibition : Interacting with enzymes involved in metabolic processes.
- Receptor Binding : Influencing receptor activity, which can alter signaling pathways.
- Gene Expression Modulation : Affecting transcription factors that regulate gene expression.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, benzofuran derivatives have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable inhibition |
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Research findings suggest significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | Inhibition Rate (%) at 10 µM |
|---|---|
| Non-small cell lung cancer | 40.87 |
| Colon cancer (HCT116) | 72.14 |
| Melanoma (LOX IMVI) | 72.69 |
These results indicate that the compound could be effective in targeting specific cancer types.
3. Anti-inflammatory Effects
The benzofuran structure is associated with anti-inflammatory activity, which may be relevant for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Antimicrobial Study : A study reported the synthesis of several benzofuran derivatives, including this compound, which exhibited significant antibacterial activity against S. aureus and E. coli .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific protein targets, potentially inhibiting pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
